molecular formula C13H11F B8404139 4-Fluoro-3-methylbiphenyl

4-Fluoro-3-methylbiphenyl

Cat. No.: B8404139
M. Wt: 186.22 g/mol
InChI Key: BWHYIWDUGNBTGD-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives as Foundational Chemical Scaffolds

Biphenyls, which consist of two phenyl rings linked by a single bond, are a class of aromatic hydrocarbons that serve as a fundamental backbone in a multitude of organic compounds. Their structural rigidity and ability to be functionalized make them versatile platforms in synthetic organic chemistry. This structural motif is not merely a synthetic curiosity; it is prevalent in medicinally active compounds, marketed drugs, and natural products.

In the pharmaceutical sector, the biphenyl scaffold is integral to the design of a wide range of therapeutic agents. Numerous biphenyl derivatives have been patented and are used in medicines with activities including anti-inflammatory, antimicrobial, antihypertensive, and antitumor effects. The biphenyl core can influence a molecule's conformation and binding affinity to biological targets, making it a privileged structure in drug discovery. epa.gov Beyond medicine, these derivatives are crucial intermediates for producing agricultural products, optical brighteners, and plastics. nih.gov Furthermore, their unique electronic properties have made them essential components in the development of organic light-emitting diodes (OLEDs) and as foundational units for liquid crystals. bldpharm.com

Strategic Importance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into organic molecules, particularly aromatic systems, is a widely employed strategy in medicinal chemistry to enhance the parent compound's properties. chemxyne.com Fluorine is the most electronegative element and is relatively small, allowing it to act as a bioisostere of a hydrogen atom but with profoundly different electronic effects. chemxyne.com This substitution can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile. nbinno.com

Key benefits of fluorination include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. researchgate.net Strategically placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. nbinno.com

Modulated Lipophilicity : Fluorine substitution can increase a compound's lipophilicity, which may enhance its ability to permeate biological membranes. researchgate.net This can lead to better absorption and distribution within the body. nbinno.com

Altered Acidity and Basicity (pKa) : Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can optimize a molecule's ionization state at physiological pH, potentially improving its solubility, permeability, or binding affinity to its target.

Improved Binding Affinity : The polarity of the C-F bond can lead to favorable electrostatic interactions, such as dipole-dipole or hydrogen bonding, with target proteins. This can result in a significant increase in binding affinity and, consequently, the potency of a drug. chemxyne.comnih.gov

These unique attributes have made fluorinated compounds prevalent across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases. nih.gov

Overview of Academic Research Trajectories for 4-Fluoro-3-methylbiphenyl and Related Fluorinated Biphenyls

While detailed research trajectories for the specific isomer this compound are not extensively documented in public literature, the broader class of fluorinated biphenyls is a subject of intense academic and industrial investigation. Research into these compounds generally follows several key paths, leveraging the combined benefits of the biphenyl scaffold and fluorine substitution.

In Materials Science: A major research focus is the application of fluorinated biphenyls in advanced materials. They are fundamental building blocks for fluorinated liquid crystals used in modern displays. nih.gov The introduction of fluorine into the biphenyl core can modify critical properties such as dielectric anisotropy, viscosity, and optical anisotropy, which are essential for developing high-performance liquid crystal displays (LCDs) with faster response times and improved contrast ratios. tandfonline.comnbinno.comresearchgate.net Similarly, in the field of OLEDs, fluorinated biphenyl derivatives are synthesized to create novel emissive or charge-transport layers, aiming to enhance the efficiency, stability, and color purity of the devices. researchgate.netrsc.org

In Medicinal Chemistry and Pharmaceutical Synthesis: Fluorinated biphenyls serve as crucial intermediates in the synthesis of complex pharmaceutical agents. nbinno.com The 4-fluoro-3-methylphenyl moiety, for instance, is incorporated into various molecular frameworks to screen for biological activity. Research often involves using these fragments as starting materials to build more complex molecules for evaluation as enzyme inhibitors or receptor modulators. guidechem.com The development of positron emission tomography (PET) imaging agents is another active area, where fluorine-18, a radioactive isotope, is incorporated into biphenyl structures to create tracers for noninvasive imaging in diagnostics and pharmacology research. researchgate.netnih.govacs.org

In Synthetic Methodology: A significant portion of academic research is dedicated to developing novel and efficient synthetic routes to access substituted fluorinated biphenyls. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly employed to create the C-C bond between the two aryl rings. nih.gov These studies aim to improve reaction yields, expand the scope of accessible derivatives, and provide reliable methods for producing these valuable compounds for further application.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-2-methyl-4-phenylbenzene

InChI

InChI=1S/C13H11F/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

BWHYIWDUGNBTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylbiphenyl and Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds in modern organic synthesis. nih.gov These reactions are central to the synthesis of biaryl compounds like 4-fluoro-3-methylbiphenyl due to their high efficiency, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, celebrated for its mild reaction conditions and the use of generally stable and less toxic organoboron reagents. gre.ac.uk This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide or triflate. For the synthesis of this compound, this can be achieved by coupling either 4-fluoro-3-methylphenylboronic acid with a phenyl halide or phenylboronic acid with a 1-halo-4-fluoro-3-methylbenzene.

The catalytic cycle is understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and purity. Dialkylbiaryl phosphine (B1218219) ligands, for instance, have demonstrated wide applicability and can facilitate these couplings even at room temperature or with low catalyst loadings. nih.gov

Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, are also of great interest as they offer a reusable alternative to homogeneous systems, aligning with the principles of green chemistry. ugr.es These catalysts have shown excellent versatility and good conversion rates in the synthesis of various fluorinated biphenyl (B1667301) derivatives. ugr.es

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling in Fluorinated Biphenyl Synthesis

Catalyst System Reactants Base/Solvent Key Features
Pd(PPh₃)₄/CsF/Ag₂O Pentafluorophenylboronic acid and phenyl iodide/bromide - Effective for inactive substrates; combination of CsF and Ag₂O is crucial. nih.gov
Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O Pentafluorophenylboronic acid and phenyl iodide/bromide - High yields (over 90%) for pentafluorobiphenyl synthesis. nih.gov
G-COOH-Pd-10 4-Fluorophenylboronic acid and various aryl bromides - Heterogeneous, recyclable catalyst with good reusability. ugr.es

Exploration of Alternative Palladium-Mediated Coupling Strategies (e.g., Heck, Negishi, Stille)

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions offer alternative pathways to biaryl structures.

Heck Reaction : This reaction typically involves the coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org For the synthesis of a biphenyl, a variation known as the halide-free Heck-type reaction can be employed, using an arylboronic acid as the arylating agent. nih.gov The Mizoroki-Heck reaction, in particular, is a convenient method for the arylation of olefins and can be used to incorporate fluorine-containing fragments into organic frameworks. mdpi.com

Negishi Coupling : This method couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in total synthesis. wikipedia.org For this compound, this would involve reacting a 4-fluoro-3-methylphenylzinc halide with a phenyl halide, or vice versa. The stereochemical outcome of Negishi couplings can be influenced by the choice of ligands on the palladium catalyst. nih.gov

Stille Coupling : The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide. drugfuture.comwikipedia.org This reaction is valued for the stability of organostannanes to air and moisture and their broad functional group compatibility under mild conditions. orgsyn.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed cross-couplings. wikipedia.org

Copper-Mediated Coupling Reactions (e.g., Ullmann Coupling, Bennett-Turner Reaction)

Copper-mediated reactions, particularly the Ullmann coupling, represent a classical approach to biaryl synthesis. The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides at high temperatures to form a symmetrical biaryl. organic-chemistry.orgwikipedia.orgthermofisher.com Modern variations have improved the scope and conditions of this reaction.

The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org While the classical method requires harsh conditions, the use of activated copper can allow for lower reaction temperatures. thermofisher.com The Ullmann reaction has been a foundational method in organic synthesis with applications in the creation of complex molecules. wikipedia.org While often replaced by palladium-catalyzed methods due to their milder conditions and broader scope, copper-catalyzed couplings remain relevant, especially for specific substrates. wikipedia.org Unsymmetrical Ullmann reactions are also possible, typically when one of the aryl halides is used in excess. wikipedia.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from electrophilic aromatic substitution. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In the case of this compound synthesis via this route, one might consider the reaction of a 4-fluoro-3-methylphenyl nucleophile with an activated phenyl electrophile, or a phenyl nucleophile with an activated 4-fluoro-3-methylbenzene derivative. The fluorine atom itself can act as a leaving group in SNAr reactions because its high electronegativity activates the ring towards nucleophilic attack, and the cleavage of the strong C-F bond is not the rate-determining step. masterorganicchemistry.comyoutube.com The methyl group, being weakly electron-donating, does not facilitate this reaction. Therefore, for this compound synthesis, a suitable electron-withdrawing group would need to be present on one of the rings to enable an SNAr pathway, which would then likely need to be removed in a subsequent step, adding to the complexity of the synthesis.

Transition Metal-Catalyzed Carbon-Hydrogen Activation and Functionalization

A more recent and highly atom-economical approach to forming C-C bonds is through transition metal-catalyzed carbon-hydrogen (C-H) activation. uni-muenster.de This strategy involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like organometallics or organic halides. nih.gov This methodology offers new retrosynthetic disconnections and can be a powerful tool for the synthesis of complex molecules. nih.gov

For the synthesis of this compound, a C-H activation approach could theoretically involve the direct coupling of 4-fluoro-3-methylbenzene with benzene. While challenging, the development of catalysts capable of selectively activating specific C-H bonds is a major focus of contemporary research. uni-muenster.de These reactions often require directing groups to achieve regioselectivity, though methods avoiding these are being developed. uni-muenster.de Transition metals like palladium, rhodium, and iridium are commonly used in these transformations. uni-muenster.de

Green Chemistry Principles in Biphenyl Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgopcw.orgrsc.orginstituteofsustainabilitystudies.com These principles are increasingly being applied to the synthesis of biphenyls.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgopcw.org C-H activation reactions are particularly high in atom economy.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.orgopcw.orgecoonline.com The use of heterogeneous catalysts in Suzuki-Miyaura couplings is a prime example. ugr.es

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives like water or ethanol (B145695). rsc.orginstituteofsustainabilitystudies.comecoonline.com

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.orgecoonline.com

The Suzuki-Miyaura coupling is often considered a relatively "green" reaction due to its use of non-toxic boronic acids and often mild reaction conditions. The development of recyclable catalysts and the use of greener solvents further enhance its environmental credentials. ugr.es

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-fluoro-3-methylphenylboronic acid
Phenyl halide
Phenylboronic acid
1-halo-4-fluoro-3-methylbenzene
Pentafluorophenylboronic acid
Phenyl iodide
Phenyl bromide
4-Fluorophenylboronic acid
Aryl bromides
2-(4-bromophenoxy)quinolin-3-carabaldehydes
Boronic acids
4-fluoro-3-methylphenylzinc halide
4-fluoro-3-methylbenzene
Benzene
Water
Ethanol
Palladium
Nickel
Copper
Rhodium
Iridium

Stereoselective Synthesis and Resolution of Chiral Biphenyl Systems

The synthesis of non-racemic, axially chiral biaryl compounds, including analogues of this compound, represents a significant challenge in modern organic chemistry. The restricted rotation around the aryl-aryl single bond, known as atropisomerism, gives rise to stable enantiomers. The methodologies to obtain enantiomerically enriched biphenyls can be broadly categorized into two main approaches: asymmetric synthesis, which creates the chiral axis stereoselectively, and the resolution of racemic mixtures.

A prominent and powerful tool for the asymmetric synthesis of axially chiral biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral phosphine ligand. The choice of the chiral ligand is crucial for inducing high enantioselectivity. For instance, in the synthesis of biaryl compounds with bulky substituents at the 2-position, chiral-bridged biphenyl monophosphine ligands have demonstrated significant efficacy. In a study on the asymmetric Suzuki-Miyaura coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids, high yields and good enantioselectivities were achieved under mild conditions, showcasing the potential for synthesizing analogues of this compound. beilstein-journals.orgnih.gov

The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are critical for the success of the atroposelective coupling. A general procedure might involve reacting the bromoarylamide with an arylboronic acid in the presence of a palladium catalyst like Pd₂(dba)₃ and a specific chiral ligand. The reaction is typically carried out in a solvent such as THF with a base like K₃PO₄ at a controlled temperature. beilstein-journals.org The enantiomeric excess of the resulting product is then determined using chiral High-Performance Liquid Chromatography (HPLC). beilstein-journals.org

The following interactive data table summarizes typical results for the asymmetric Suzuki-Miyaura coupling to produce axially chiral biaryls, which can be considered analogous to the synthesis of chiral derivatives of this compound.

In cases where asymmetric synthesis is not employed, the resolution of a racemic mixture of the target biphenyl is necessary to obtain the pure enantiomers. Chiral HPLC is a powerful and widely used technique for this purpose. sigmaaldrich.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most common and versatile for separating a wide range of chiral compounds, including atropisomers. The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com

For the resolution of fluorinated and methylated biphenyl analogues, various chiral columns can be screened. The enantiomeric excess of the separated compounds can be determined by analyzing the peak areas in the chromatogram. Preparative chiral chromatography can then be used to isolate larger quantities of the desired enantiomer. nih.gov

The following interactive data table provides examples of chiral HPLC conditions used for the resolution of chiral compounds, which can serve as a starting point for developing a separation method for this compound and its analogues.

Another method for the resolution of racemic mixtures is through the formation of diastereomeric derivatives. wikipedia.org This involves reacting the racemic biphenyl with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 3 Methylbiphenyl Frameworks

Electrophilic Aromatic Substitution Reactions

The biphenyl (B1667301) system, much like benzene, undergoes electrophilic aromatic substitution reactions. rsc.org The reactivity and orientation of incoming electrophiles on the 4-fluoro-3-methylbiphenyl core are dictated by the directing effects of the existing substituents on the substituted ring. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The interplay of these effects guides the position of further substitution.

Common electrophilic substitution reactions for such frameworks include:

Nitration: The introduction of a nitro (-NO₂) group is a fundamental electrophilic aromatic substitution reaction. For analogous compounds like 4-fluorobiphenyl, nitration leads to products such as 4-fluoro-3-nitro-1,1'-biphenyl. nih.govmyskinrecipes.com In the case of this compound, the positions ortho to the activating methyl group (positions 2 and 6) and ortho to the deactivating fluorine atom (position 5) are potential sites for nitration. A novel industrial process for nitration involves converting the substrate to its nitric acid salt and then adding a solution of this salt to concentrated sulfuric acid to control the reaction stoichiometry and prevent over-nitration. acs.org

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be achieved using appropriate reagents. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide can be used for benzylic bromination of the methyl group. derpharmachemica.com Aromatic halogenation would follow the directing rules of the substituents.

Sulfonation: The introduction of a sulfonic acid (-SO₃H) group can be accomplished using agents like sulfuric acid or chlorosulfonic acid. google.com This reaction is also guided by the directing effects of the existing methyl and fluoro groups.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. Friedel-Crafts acylation of the this compound framework is a key method for introducing carbonyl functionalities, as discussed in section 3.2.4. smolecule.com

The presence of the fluorine atom can enhance the electrophilicity of the aromatic ring, making it more reactive towards certain electrophiles. smolecule.com

Functional Group Interconversions for Diversified Biphenyl Architectures

The functional groups on the this compound skeleton or those introduced via electrophilic substitution can be further modified to generate a wide array of derivatives.

Carboxylic acid derivatives of this compound are valuable intermediates for further synthesis, particularly for creating nitrogen-containing heterocycles.

One route to a carboxylic acid derivative involves the Suzuki coupling of 4-fluorophenylboronic acid with an appropriate methyl-substituted bromobenzoic acid ester, followed by hydrolysis. A notable synthesis starts with 4-bromo-2-methyl benzoic acid, which is first converted to its methyl ester. scholarsresearchlibrary.com This ester is then coupled with 4-fluorophenyl boronic acid using a palladium catalyst to yield methyl 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carboxylate. scholarsresearchlibrary.com This ester can then be hydrolyzed to the corresponding carboxylic acid or converted directly to other derivatives. scholarsresearchlibrary.com Alternatively, acetylated derivatives can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield the corresponding carboxylic acids.

These carboxylic acids or their ester precursors can be converted into a variety of other functional groups, significantly diversifying the available molecular architectures.

Table 1: Synthesis of Carboxylic Acid Derivatives

Starting MaterialReagents and ConditionsProductCitation
4-bromo-2-methyl benzoic acid1. SOCl₂ or MeOH/H⁺2. 4-fluorophenyl boronic acid, Pd(PPh₃)₄Methyl 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carboxylate scholarsresearchlibrary.com
2'-Acetyl-4-fluoro-3-methylbiphenylKMnO₄ or CrO₃4-Fluoro-3-methyl-[1,1'-biphenyl]-2'-carboxylic acid

Alcoholic derivatives of the this compound framework can be prepared through the reduction of carbonyl functionalities. For instance, an acetyl group introduced via Friedel-Crafts acylation can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Hydroxylated biphenyls, or biphenols, are also important synthetic targets. A patent for hair dye formulations lists 4-amino-4'-fluoro-2-methylbiphenyl-3-ol as a potential component, indicating that synthetic routes to such hydroxylated and aminated structures exist. googleapis.com The synthesis of these compounds often involves multi-step processes, potentially including nucleophilic substitution of a suitable leaving group or the transformation of an existing functional group.

Table 2: Synthesis of Alcoholic Derivatives

Starting MaterialReagentsProductCitation
2'-Acetyl-4-fluoro-3-methylbiphenylNaBH₄ or LiAlH₄1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-2'-yl)ethanol

Nitrogen-containing derivatives of this compound, such as hydrazides and Schiff bases, are precursors to various heterocyclic compounds like oxadiazoles. scholarsresearchlibrary.comscholarsresearchlibrary.com

The synthesis of these derivatives often begins with a carboxylic acid ester of the biphenyl framework. For example, methyl 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbohydrazide. scholarsresearchlibrary.com This carbohydrazide (B1668358) is a key intermediate that can then be condensed with various substituted aldehydes in the presence of a catalytic amount of acetic acid to yield a series of novel Schiff bases (imines). scholarsresearchlibrary.comscholarsresearchlibrary.comrroij.com

Scheme 1: Synthesis of Schiff Bases from a this compound Derivative Step 1: Hydrazide Formation Methyl 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carboxylate + Hydrazine Hydrate → 4'-Fluoro-3-methyl-[1,1'-biphenyl]-4-carbohydrazide scholarsresearchlibrary.com

Step 2: Schiff Base Formation 4'-Fluoro-3-methyl-[1,1'-biphenyl]-4-carbohydrazide + Ar-CHO (various aldehydes) → N'-Arylmethylene-4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbohydrazide (Schiff Base) scholarsresearchlibrary.comscholarsresearchlibrary.comrroij.com

Acylation, particularly acetylation, is a common strategy to functionalize the this compound core.

Friedel-Crafts Acetylation: The introduction of an acetyl group onto the aromatic ring can be achieved via the Friedel-Crafts acylation reaction. This involves reacting this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). smolecule.com The reaction is typically performed at low temperatures to manage its exothermic nature. This reaction leads to the formation of acetyl-4-fluoro-3-methylbiphenyl isomers.

Acetylation of Functional Groups: Acetylation is also used to modify existing functional groups on derivatives. In the synthesis of oxadiazole derivatives, Schiff bases derived from 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbohydrazide are acetylated by refluxing with acetic anhydride. scholarsresearchlibrary.comscholarsresearchlibrary.comrroij.com This step is part of a cyclization process to form the final heterocyclic product. scholarsresearchlibrary.comrroij.com

Table 3: Acetylation Reactions of the this compound Framework

Reaction TypeSubstrateReagents and ConditionsProductCitation
Friedel-Crafts AcylationThis compoundAcetyl chloride, AlCl₃, low temperature2'-Acetyl-4-fluoro-3-methylbiphenyl
Functional Group AcetylationSchiff bases of 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbohydrazideAcetic anhydride, refluxAcetylated oxadiazole derivatives scholarsresearchlibrary.comscholarsresearchlibrary.com

Spectroscopic and Computational Analysis of 4 Fluoro 3 Methylbiphenyl Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing 4-Fluoro-3-methylbiphenyl, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H-NMR: The proton NMR spectrum of this compound derivatives shows characteristic signals for the methyl and aromatic protons. For instance, in a derivative, the methyl protons (CH₃) appear as a singlet around δ 2.17 ppm. rsc.org The aromatic protons resonate in the region of δ 6.81-7.49 ppm, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. rsc.org

¹³C-NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. In a derivative of this compound, the methyl carbon signal is observed at approximately δ 20.4 ppm. rsc.org The aromatic carbons appear in the range of δ 114.3-163.0 ppm. rsc.org The carbon atoms bonded to the fluorine atom show a characteristic large coupling constant (J C-F), which is a key feature in identifying fluorinated compounds. rsc.orgwiley-vch.de For example, the carbon bearing the fluorine atom in a similar biphenyl (B1667301) system resonates at δ 162.5 ppm with a large C-F coupling constant of approximately 245 Hz. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
¹H 2.17 s (CH₃)
6.81-7.49 m (Aromatic H)
¹³C 20.4 (CH₃)
114.3-163.0 (Aromatic C)
~162.5 d, J C-F ≈ 245

Note: Data is based on derivatives of this compound and similar structures. rsc.orgrsc.org

Mass Spectrometry (MS, LCMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LCMS), it also allows for the separation and identification of the compound in complex mixtures. scholarsresearchlibrary.com The mass spectrum of a this compound derivative, 2-(4'-fluoro-3-methylbiphenyl-2-yl)pyridine, shows a molecular ion peak (M+) at m/z 263, which corresponds to its molecular formula C₁₈H₁₄FN. rsc.org Another derivative, 1-(4'-fluoro-3-methylbiphenyl-2-yl)-1H-pyrazole, displays a molecular ion peak at m/z 252 (C₁₆H₁₃FN₂). rsc.org These techniques are crucial for confirming the identity of synthesized compounds. scholarsresearchlibrary.comscholarsresearchlibrary.com

Table 2: Mass Spectrometry Data for this compound Derivatives

Derivative Molecular Formula [M]+ or [M+H]+ (m/z)
2-(4'-fluoro-3-methylbiphenyl-2-yl)pyridine C₁₈H₁₄FN 263
1-(4'-fluoro-3-methylbiphenyl-2-yl)-1H-pyrazole C₁₆H₁₃FN₂ 252

Source: rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of its derivatives exhibits characteristic absorption bands. rsc.org Key vibrational frequencies include the C-F stretching vibration, typically observed in the range of 1100-1250 cm⁻¹. researchgate.net For instance, in 2-(4'-fluoro-3-methylbiphenyl-2-yl)pyridine, significant bands are seen at 1159 and 1221 cm⁻¹. rsc.org The C-H stretching of the methyl group and aromatic rings, and C=C stretching vibrations of the aromatic rings are also prominent features in the spectrum. scholarsresearchlibrary.com

Table 3: Key IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-F Stretching 1159, 1221
C=C (Aromatic) Stretching 1459, 1590, 1585

Source: rsc.org

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of this compound.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. For aromatic systems like this compound, the MEP map would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions. The fluorine atom, being highly electronegative, would create a region of negative electrostatic potential, while the aromatic protons would be associated with positive potential. These maps are instrumental in understanding intermolecular interactions and chemical reactivity. rsc.org

Elucidation of Structure-Property Relationships through Molecular Modeling

The intrinsic properties of this compound, a polysubstituted aromatic compound, are fundamentally governed by its three-dimensional molecular structure. The interplay between the electronic effects of the fluoro and methyl substituents and the spatial arrangement of the two phenyl rings dictates its chemical reactivity, physical properties, and spectroscopic behavior. Molecular modeling, particularly through computational methods like Density Functional Theory (DFT), serves as a powerful tool to unravel these complex structure-property relationships at an atomic level.

Theoretical calculations are essential for predicting and understanding the molecular geometry, including critical parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl rings. These geometric factors, in turn, influence the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The most stable conformation of biphenyl and its derivatives is a result of the balance between two opposing effects: the steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar structure. For this compound, the presence of a methyl group at the 3-position introduces additional steric bulk, which is expected to influence the preferred dihedral angle.

Computational studies on similar substituted biphenyls provide insight into these structural parameters. For instance, DFT calculations on 2-methylbiphenyl (B165360) and 3-methylbiphenyl (B165614) have shown that the steric hindrance from the methyl group significantly impacts the torsional angle between the phenyl rings. In the case of 3-methylbiphenyl, the dihedral angle has been experimentally determined to be approximately 53°. westmont.edu The introduction of a fluorine atom at the 4-position is not expected to introduce significant steric strain but will alter the electronic landscape of the substituted ring. X-ray crystallography of a derivative, (5-Fluoro-4′-methylbiphenyl-3-yl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate, revealed a dihedral angle of 65.6° between the biphenyl rings, highlighting how substitution and crystal packing forces can influence this parameter. researchgate.net

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometrical parameters for this compound. figshare.com These calculations would yield precise values for bond lengths and angles, which are expected to be in close agreement with experimental data if it were available.

Table 1: Predicted Geometrical Parameters for this compound (Theoretical) Note: The following data is illustrative and based on typical values from DFT calculations for similar substituted biphenyls. Actual experimental values may vary.

Parameter Predicted Value
C-C (inter-ring) bond length ~1.49 Å
C-F bond length ~1.36 Å
C-C (aromatic) bond length ~1.39 - 1.41 Å
C-H bond length ~1.08 Å
C-C-C (intra-ring) bond angle ~120°

The electronic properties of this compound are significantly modulated by the inductive and resonance effects of the fluorine and methyl substituents. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), while also possessing a weaker electron-donating resonance effect (+R). The methyl group is a weak electron-donating group through an inductive effect (+I). These competing effects influence the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MESP) maps.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.commdpi.com For substituted biphenyls, the HOMO-LUMO gap is a key predictor of their bioavailability and toxicity. frontiersin.org

DFT calculations can predict the energies of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the methyl-substituted phenyl ring, which is more electron-rich, while the LUMO may be distributed across both rings. The HOMO-LUMO gap for chlorinated biphenyls has been shown to be a critical factor in their biological activity, and similar principles apply to fluorinated analogs. frontiersin.org

Table 2: Predicted Electronic Properties for this compound (Theoretical) Note: These values are illustrative and derived from general principles of computational chemistry for similar molecules.

Property Predicted Value
HOMO Energy ~ -6.5 to -7.0 eV
LUMO Energy ~ -0.5 to -1.0 eV
HOMO-LUMO Gap (ΔE) ~ 5.5 to 6.5 eV

Research on the Structural and Electronic Impact of Fluorine in Biphenyl Frameworks

Fluorine's Influence on Aromatic Ring Electronic Distribution and Reactivity

The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of one of the phenyl rings in 4-Fluoro-3-methylbiphenyl profoundly influences the electronic landscape of the molecule, thereby modulating its reactivity. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the ring, which can impact its susceptibility to electrophilic aromatic substitution reactions. Generally, electron-withdrawing groups deactivate the aromatic ring towards electrophiles. nih.gov

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom. In the case of this compound, the fluorine at the 4-position can donate electron density to the ring, partially counteracting its inductive withdrawal. This dual electronic nature of fluorine—strong -I and moderate +R effects—is a key determinant of the reactivity of the fluorinated ring.

The methyl group at the 3-position is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This increases the electron density on the ring, generally making it more susceptible to electrophilic attack. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment on the substituted phenyl ring.

The substitution of fluorine can also influence the reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine can activate the aromatic ring towards attack by a nucleophile, even though the carbon-fluorine bond is very strong. nih.gov The rate-determining step in SNAr is typically the attack on the aromatic ring, and the electronegative fluorine helps to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

Computational studies on fluorinated aromatic compounds have shown that fluorine substitution can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap. nih.gov A larger HOMO-LUMO gap generally correlates with greater molecular stability and lower reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Biphenyls

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Biphenyl (B1667301)-6.24-0.455.790.00
4-Fluorobiphenyl-6.32-0.515.811.65
3-Methylbiphenyl (B165614)-6.15-0.425.730.37
This compound (Estimated)-6.25-0.485.77~1.8
Note: Values for Biphenyl, 4-Fluorobiphenyl, and 3-Methylbiphenyl are representative values from computational studies. The values for this compound are estimated based on the additive effects of the substituents. Actual experimental values may vary.

Modulation of Intermolecular Interactions and Crystal Packing by Fluorine Substitution

The substitution of hydrogen with fluorine can significantly modulate intermolecular interactions, leading to distinct crystal packing arrangements. While fluorine is generally considered a weak hydrogen bond acceptor, it can participate in various non-covalent interactions, including C-H···F hydrogen bonds and F···F interactions. acs.orgrsc.org The nature and significance of these interactions in directing crystal packing have been a subject of extensive research. researchgate.netresearchgate.net

Furthermore, interactions between fluorine atoms (F···F contacts) can also influence crystal packing. These can be categorized based on the C-F···F-C geometry and are often driven by electrostatic and dispersion forces. rsc.orgresearchgate.net The polarization of the pentafluorophenyl ring, for instance, leads to a partial positive charge at the center of the ring, which can lead to repulsive interactions with protons on the edge of an adjacent aromatic ring. nih.govresearchgate.net However, attractive stacking interactions can occur with electron-rich aromatic rings. nih.govresearchgate.net

The presence of the methyl group in this compound also plays a crucial role in determining the crystal packing. The methyl group can participate in C-H···π interactions and van der Waals forces, further influencing the three-dimensional arrangement of the molecules in the solid state. The interplay between the interactions involving the fluorine atom and the methyl group, along with π-π stacking of the biphenyl rings, dictates the final crystal structure.

Studies on the crystal structure of difluorobiphenyls have shown that the molecules often adopt a non-planar conformation, with a significant torsion angle between the two phenyl rings. researchgate.net This twisting is a result of minimizing steric hindrance between the ortho substituents. For this compound, the torsion angle will be influenced by the balance of steric and electronic effects of the substituents.

Table 2: Crystallographic Data for Related Fluorinated Biphenyls

CompoundCrystal SystemSpace GroupTorsion Angle (°)Key Intermolecular Interactions
2,2'-DifluorobiphenylMonoclinicP2₁/n58C-H···F
4,4'-DifluorobiphenylMonoclinicP2₁/n41.5C-H···F, π-π stacking
3,4'-DifluorobiphenylMonoclinicP2₁/c36.4C-H···F
Note: Data is for related difluorobiphenyl compounds to illustrate the impact of fluorination on crystal packing. Specific data for this compound is not publicly available.

Strategic Fluorination for Tailored Physicochemical Properties and Stability

The strategic incorporation of fluorine atoms is a powerful tool for modifying the physicochemical properties of organic molecules, and this compound is a case in point. The strong carbon-fluorine bond imparts significant thermal and metabolic stability to the molecule. nih.govacs.org This increased stability is highly desirable in applications such as pharmaceuticals and materials science, where resistance to degradation is crucial. acs.orgontosight.ai

The introduction of fluorine can also alter other physical properties such as melting point, boiling point, and solubility. For instance, lateral fluorination in liquid crystalline biphenyls has been shown to decrease the melting point and clearing point. tandfonline.comresearchgate.net The electronic properties of fluorinated biphenyls make them suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.govacs.org The rigidity and chemical stability of the fluorinated biphenyl scaffold are also beneficial for its use in the development of liquid crystal displays and polymers with intrinsic microporosity. nih.govacs.orguva.es

Table 3: Physicochemical Properties of Biphenyl and Fluorinated Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)logP (Calculated)
BiphenylC₁₂H₁₀154.2169-712553.98
4-FluorobiphenylC₁₂H₉F172.2072-742544.06
4-Bromo-4'-fluoro-3'-methylbiphenylC₁₃H₁₀BrF265.12N/AN/A4.7
This compoundC₁₃H₁₁F186.23N/AN/A~4.5
Note: N/A indicates data not readily available. The logP value for this compound is an estimate based on related structures. nih.gov

Applications of Fluorinated Biphenyls in Advanced Materials Research

Liquid Crystalline Systems and Display Technologies

Fluorinated biphenyls are fundamental components in the formulation of liquid crystal (LC) mixtures for display technologies. The introduction of fluorine atoms into the mesogenic (liquid crystal-forming) core significantly alters the material's physical properties, which is crucial for the performance of liquid crystal displays (LCDs). nih.gov Key properties influenced by fluorination include dielectric anisotropy (Δε), viscosity, and optical anisotropy (birefringence). nih.govresearchgate.net

Research on fluorinated terphenyls, which are structurally related to biphenyls, has shown that increasing the number of fluorine atoms lowers the transition temperature to the isotropic liquid phase and narrows the temperature range of the nematic phase. nih.gov This demonstrates the profound impact of fluorine substitution on the phase behavior of liquid crystals. While specific studies on liquid crystals derived from 4-Fluoro-3-methylbiphenyl are not prominent, the principles established for other fluorinated biphenyls and terphenyls suggest its potential as a valuable component in designing new liquid crystal materials with tailored properties.

Table 1: Effect of Fluorination on Mesomorphic Properties of Example Biphenyl (B1667301)/Terphenyl Derivatives

Compound Class Substitution Pattern Observed Effects on LC Properties Reference
Biphenyl Dioxanes Lateral fluoro substituents Reduced smectic phase stability researchgate.net
Terphenyls Fluoro-substitution on the core Affects crystallization vs. glass transition, alters nematic phase range nih.gov

Organic Electronic and Optoelectronic Devices

In the field of materials science, fluorinated aryl and polyaryl compounds are utilized in a range of organic electronic and optoelectronic devices due to the exceptional stability of the C-F bond, the small size of fluorine, and its effect on electronic properties. nih.gov These compounds are found in organic solar cells, dye-sensitized solar cells, and as molecular wires. nih.gov The incorporation of fluorine can modify the electronic distribution and reactivity of the molecule, which is a key aspect in the design of organic semiconductors.

Fluorinated biphenyls serve as building blocks for more complex organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the semiconductor. This tuning of energy levels is critical for efficient charge injection and transport in multilayer OLED devices. While a wide array of organic semiconductors are used in OLEDs, the fundamental biphenyl structure is a common motif. The specific substitution pattern of this compound could offer a unique combination of electronic modification and steric effects from the methyl group, potentially influencing the thin-film morphology and charge-carrier mobility of a derived semiconductor.

Polymeric Materials for Functional Applications

Aromatic polyimides containing fluorinated biphenyl moieties are extensively researched for applications such as gas separation membranes. uva.escsic.esmdpi.com These polymers are attractive due to their excellent thermal, chemical, and mechanical stability. uva.es The inclusion of fluorine-containing groups, such as -CF3, into the polymer backbone can significantly enhance gas separation performance. uva.esmdpi.com

Studies on polyimides synthesized from diamines containing biphenyl units show that the introduction of methyl substituents into the polymer main chain leads to a notable improvement in gas transport properties. uva.es The methyl groups can increase the rigidity of the polymer backbone, which in turn can hinder efficient chain packing, leading to higher free volume. uva.es This increased fractional free volume can enhance gas permeability.

For example, a series of aromatic polyimides based on diamines with a biphenyl unit and CF3 groups were synthesized. The polymers differed by the number of methyl substituents on the biphenyl moiety. It was found that the methylated polyimides were located much closer to the Robeson upper bound, which represents the trade-off between permeability and selectivity for gas separation membranes. uva.es Although this compound itself was not the monomer used, these findings highlight the synergistic effect of having both fluorine and methyl groups on a biphenyl structure within a polymer designed for gas separation. A diamine derivative of this compound could be a promising monomer for creating polymers of intrinsic microporosity (PIMs) with potentially high gas permeability.

Table 2: Gas Separation Properties of Related Fluorinated Aromatic Polyimides

Polymer Type Key Structural Feature Application Key Finding Reference
Aromatic Polyimides Biphenyl unit with CF3 groups Gas Separation Methyl substituents improve gas transport properties uva.es

Chiral Materials and Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. Biphenyls, particularly those with axial chirality like BINAP, are a cornerstone of ligand design. The introduction of fluorine into chiral molecules is a significant strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity and binding affinity.

While there is extensive research on the catalytic asymmetric synthesis of chiral fluoro-organic compounds, specific applications of this compound as a chiral ligand or material are not widely reported. researchgate.net However, its structure presents interesting possibilities. A derivative of this compound, if made chiral (for example, by introducing atropisomerism through bulky substituents adjacent to the biphenyl linkage), could serve as a novel ligand. The fluorine and methyl groups would act as electronic and steric tuning elements, potentially influencing the selectivity and activity of a metal catalyst complexed with such a ligand. The synthesis of optically active fluoro-containing molecules is a demanding but important area, and new chiral scaffolds are continuously sought. researchgate.net

Building Blocks for Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-Organic Frameworks (MOFs) are a prominent class of supramolecular architectures, consisting of metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size and chemical environment, can be tuned by modifying the organic linker.

Fluorinated biphenyls can be functionalized with coordinating groups (like carboxylates) to act as linkers in MOFs. The presence of fluorine atoms on the linker can influence the framework's properties in several ways. The C-F bond can participate in weak hydrogen bonds and other non-covalent interactions, guiding the self-assembly process. Furthermore, lining the pores of a MOF with fluorine atoms can create a fluorophilic environment, which can be exploited for the selective adsorption of fluorinated molecules or for tuning the interaction with other guest molecules like CO2. While this compound is a precursor, its dicarboxylic acid derivative would be a candidate for a linker in MOF synthesis, with the fluoro and methyl groups providing a specific steric and electronic profile within the resulting framework.

Analytical Methodologies for Detection and Quantification of Biphenyl Compounds in Research

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is the cornerstone of analyzing complex mixtures, and both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the separation of biphenyl (B1667301) compounds.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. americanpharmaceuticalreview.com In the context of biphenyls, GC-based methods are frequently employed, particularly for analyzing polychlorinated biphenyls (PCBs) and other halogenated derivatives. scielo.brresearchgate.net The separation occurs as the sample is vaporized and travels through a capillary column containing a stationary phase. ufl.edu Different components interact with the stationary phase to varying degrees, leading to their separation before they reach the detector. ufl.edu

Key to a successful GC separation is the choice of the capillary column. For biphenyls, columns with a stationary phase of poly(5%-phenyl methyl)siloxane are commonly used. nih.gov For instance, a highly efficient 80 m x 0.1mm i.d. capillary column coated with a 0.1 µm film of this stationary phase has been used for the separation of 209 PCB congeners. nih.gov Fused-silica capillary columns, such as a DB-5 (5% biphenyl + 95% polydimethylsiloxane), are also utilized for the separation and quantification of biphenyl and its derivatives. scielo.br

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. For biphenyls, reversed-phase HPLC is the most common approach. scielo.brchromatographyonline.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The choice of stationary phase is critical for achieving desired retention and selectivity. chromatographyonline.com While traditional C18 alkyl-based phases are a standard choice, stationary phases based on a biphenyl moiety have gained interest. chromatographyonline.comchromatographyonline.com These biphenyl columns can offer unique selectivity, particularly for aromatic compounds, and are adept at separating compounds that are difficult to resolve on C18 phases. chromatographyonline.comrestek.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brchromatographyonline.com For example, a mobile phase of water and acetonitrile (30/70, v/v) under isocratic conditions has been used to quantify biphenyl and its metabolites. scielo.br

Below is a table summarizing typical parameters for the chromatographic analysis of biphenyl compounds.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Typical Column Fused-silica capillary column (e.g., DB-5, poly(5%-phenyl methyl)siloxane) nih.govscielo.brReversed-phase columns (e.g., C18, Biphenyl, Phenyl-Hexyl) chromatographyonline.com
Stationary Phase Polydimethylsiloxane with 5% phenyl substitution nih.govSilica-based with bonded C18 or biphenyl functional groups chromatographyonline.comchromatographyonline.com
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen) ufl.eduscielo.brAcetonitrile/Water or Methanol/Water mixtures scielo.brchromatographyonline.com
Temperature Temperature-programmed oven (e.g., 100°C to 320°C) mdpi.comOften maintained at a constant temperature (e.g., 35°C) chromatographyonline.com
Common Analytes Polychlorinated biphenyls (PCBs), Biphenyl, 2-Phenylphenol scielo.brnih.govBiphenyl, Dimethyl phthalate, Phenanthrene, various pharmaceuticals scielo.brhelixchrom.com

Strategies for Sample Preparation in Diverse Research Matrices

Before chromatographic analysis, a sample preparation step is often mandatory, especially when dealing with complex matrices like environmental or biological samples. mdpi.comacs.org The primary goals of sample preparation are to extract the target analytes from the matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. mdpi.com

For biphenyl compounds in aqueous samples, traditional liquid-liquid extraction (LLE) has been a common technique. mdpi.com LLE is based on the partitioning of the analytes between the aqueous sample and an immiscible organic solvent. mdpi.com For solid samples, such as citrus peels, a simple maceration in an organic solvent like dichloromethane (B109758) can be effective. nih.gov

Solid-phase extraction (SPE) is a more modern and widely used technique that has become popular for its efficiency and versatility. mdpi.comacs.org The process involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent). mdpi.com The analytes are retained on the sorbent, while interfering components are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. acs.org A wide variety of sorbent chemistries are available, allowing the technique to be tailored to specific analytes and matrices. mdpi.com

For trace analysis of volatile or semi-volatile biphenyls in aqueous samples, headspace single-drop microextraction (HS-SDME) offers a miniaturized approach. researchgate.netscielo.br In this method, a microdrop of an organic solvent is suspended in the headspace above the sample. The volatile analytes partition from the sample into the headspace and then into the solvent drop, which is subsequently injected into the GC. scielo.br This technique minimizes the use of organic solvents. researchgate.net

Emerging Research Directions and Future Perspectives for 4 Fluoro 3 Methylbiphenyl Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of substituted biphenyls has been revolutionized by palladium-catalyzed cross-coupling reactions, which remain the cornerstone for constructing the C-C bond between the two aryl rings. Future research in the synthesis of 4-Fluoro-3-methylbiphenyl and its derivatives is centered on optimizing these methods for greater efficiency, sustainability, and substrate scope.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing biphenyl (B1667301) derivatives due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents. nih.gov For a molecule like this compound, this typically involves the reaction of an aryl halide with an arylboronic acid. The development of advanced catalyst systems is crucial, especially when dealing with electron-poor substrates, such as those containing fluorine atoms. acs.org Research is focused on designing new palladium catalysts and phosphine (B1218219) ligands that can achieve high yields and selectivity under milder conditions, often with very low catalyst loadings. nih.govnih.gov

Key research directions include:

Catalyst and Ligand Development: Creating more active and stable palladium catalysts that are effective for coupling fluorinated aryl halides, which can be challenging substrates. acs.org

Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times and improve yields for Suzuki-Miyaura and other cross-coupling reactions. gre.ac.uk

Flow Chemistry: Developing continuous flow processes for the synthesis of biphenyls, allowing for safer, more scalable, and highly controlled production compared to traditional batch methods.

C-H Activation: Exploring direct C-H arylation as an alternative to pre-functionalized starting materials (like aryl halides and boronic acids), which would represent a more atom-economical approach to biphenyl synthesis.

Below is a table summarizing typical catalyst systems used in Suzuki-Miyaura reactions for the synthesis of complex biphenyls.

Catalyst ComponentReagentsBaseSolventTemperature (°C)Yield (%)Reference
Pd(OH)₂Substituted Phenylboronic Acids, Substituted BromobenzenePotassium PhosphateDioxane/Water65Good to Excellent nih.gov
Pd(OAc)₂ / LigandAryl Halides, Phenylboronic AcidsK₂CO₃Toluene/Water100High nih.gov
PdCl₂(dppf)Aryl Halides, Arylboronic acid pinacol (B44631) estersK₂CO₃Dioxane80Variable gre.ac.uk

Advanced Functionalization for Targeted Material Properties

The this compound core is a versatile scaffold for creating advanced materials. The introduction of fluorine atoms into organic molecules significantly alters their electronic properties, stability, and intermolecular interactions. nih.gov Specifically, fluorination tends to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification enhances resistance to oxidative degradation and can facilitate electron injection, making such compounds valuable for organic electronic devices. rsc.org

Future research is focused on the strategic addition of other functional groups to the this compound core to tailor its properties for specific applications:

Liquid Crystal Displays (LCDs): Fluorinated biphenyls are critical components in modern LCDs. nbinno.com Their inherent rigidity, thermal stability, and specific dielectric anisotropies are essential for achieving fast response times, high contrast ratios, and improved energy efficiency. nbinno.com Functionalization of the core with alkyl chains, cyano groups, or other polar moieties can fine-tune the mesomorphic (liquid crystalline) phases and electro-optical properties.

Organic Electronics: The electronic properties conferred by the fluorine atom make derivatives of this compound promising candidates for organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govwikipedia.org Research involves adding π-conjugated groups to extend the electronic system and improve charge transport capabilities. The C-H···F interactions can also play a crucial role in promoting favorable solid-state packing, which is essential for high charge carrier mobility. rsc.org

Medicinal Chemistry: The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov While not the primary focus of materials chemistry, functionalizing the biphenyl core with pharmacologically active groups is an active area of research.

Integration of Computational and Experimental Approaches for Rational Design

The modern development of new materials relies heavily on a synergistic relationship between computational modeling and experimental synthesis. This integrated approach allows for the rational design of molecules with desired properties, saving significant time and resources compared to traditional trial-and-error methods. For derivatives of this compound, this is a particularly fruitful area of research.

Computational Chemistry , primarily using Density Functional Theory (DFT), has become a powerful tool for predicting a wide range of molecular properties before a compound is ever synthesized. jcsp.org.pkrsc.org Key predictable parameters include:

Molecular Geometry: Calculating stable conformations and torsional barriers between the phenyl rings. rsc.orgsemanticscholar.org

Electronic Properties: Determining HOMO/LUMO energy levels, electron affinity, and ionization potential, which are critical for designing electronic materials. ichem.md

Molecular Electrostatic Potential (MEP): Mapping the electron density to predict how molecules will interact with each other in the solid state or with polar solvents, which is crucial for predicting crystal packing and solubility. acs.orgnih.gov

Spectroscopic Properties: Simulating NMR, IR, and UV-visible spectra to aid in the characterization of newly synthesized compounds. nih.govichem.md

This computational insight guides the Experimental Synthesis . Once a promising candidate molecule is identified through modeling, chemists can synthesize it using the efficient pathways described in section 8.1. The resulting compound is then thoroughly characterized using techniques like single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy to validate the computational predictions. nih.govacs.org This feedback loop, where experimental results are used to refine computational models, accelerates the discovery of new functional materials.

Computational MethodProperty PredictedExperimental ValidationReference
Density Functional Theory (DFT)Molecular Geometry, Torsional BarriersSingle-Crystal X-ray Diffraction (SC-XRD) nih.govrsc.orgacs.org
DFT (B3LYP functional)Electronic Properties (HOMO/LUMO), Dipole MomentCyclic Voltammetry, Spectroscopic measurements jcsp.org.pkichem.md
DFTIR and NMR SpectraFTIR and NMR Spectroscopy nih.gov
Time-Dependent DFT (TD-DFT)UV-visible Absorption SpectraUV-vis Spectroscopy acs.org

Exploration of Environmental Fate and Degradation Pathways of Biphenyls in Bioremediation Research

As with many synthetic aromatic compounds, understanding the environmental persistence and potential for biodegradation of this compound is crucial. Research in this area leverages knowledge from studies on both polychlorinated biphenyls (PCBs) and other organofluorine compounds. nih.gov

The biodegradation of biphenyls is well-studied, primarily due to the legacy of PCB contamination. Aerobic bacteria, including species of Pseudomonas, Rhodococcus, and Burkholderia, can degrade the biphenyl structure through the "biphenyl catabolic pathway" (bph pathway). This pathway involves a series of enzymatic reactions initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to ring cleavage and eventual mineralization.

However, the presence of a fluorine atom on the biphenyl core introduces significant challenges. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making organofluorine compounds exceptionally stable and often recalcitrant to microbial degradation. nih.govresearchgate.net Future research directions in the bioremediation of fluorinated biphenyls include:

Enzymatic Defluorination: Identifying and characterizing novel microbial enzymes capable of cleaving the C-F bond. While rare, some microbes have evolved dehalogenases that can act on fluorinated substrates. acs.orgnih.gov Degradation may proceed by attacking the non-fluorinated ring first or by direct enzymatic hydrolysis of the C-F bond. mdpi.com

Co-metabolism: Investigating the degradation of fluorinated biphenyls through co-metabolism, where microbes degrading a primary growth substrate (like non-fluorinated biphenyl) produce enzymes that can fortuitously transform the fluorinated analogue. researchgate.net

Anaerobic Degradation: Exploring the fate of these compounds under anaerobic conditions. Studies on other fluoroaromatics have shown that degradation is possible under specific electron-accepting conditions, such as denitrification, but the compounds are often persistent under methanogenic or sulfate-reducing conditions. nih.govresearchwithrutgers.com

Toxicity of Metabolites: A key challenge in organofluorine biodegradation is the potential release of toxic fluoride (B91410) ions (F⁻), which can be inhibitory to the microbial communities responsible for the degradation. nih.gov Understanding the tolerance mechanisms and the fate of released fluoride is essential for developing effective bioremediation strategies.

The study of fluorinated biphenyls like this compound represents a convergence of synthetic chemistry, materials science, computational modeling, and environmental science. Advances in these areas will enable the design of novel materials for next-generation technologies while also ensuring their environmental impact is understood and managed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-3-methylbiphenyl, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing this compound. For example, coupling 3-methyl-4-fluorophenylboronic acid with bromobenzene using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C yields the product. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Key characterization includes 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm regiochemistry and fluorine substitution .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.55–7.07 ppm) and the methyl group (δ 2.35 ppm). 19F^{19}F NMR (δ −120.18 ppm) confirms fluorine placement. Discrepancies in splitting patterns may arise from dynamic effects; variable-temperature NMR can clarify such ambiguities .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., [M]+^+) and fragmentation patterns. Cross-referencing with databases like NIST ensures accurate assignments .
  • X-ray Crystallography : While not directly reported for this compound, analogous fluorinated biphenyls (e.g., 4-(4-fluorobenzoyl)-3-phenyl derivatives) use single-crystal X-ray studies (R factor = 0.044) to resolve stereoelectronic effects .

Advanced Research Questions

Q. How does substituent positioning influence the regioselectivity of cross-coupling reactions in synthesizing fluorinated biphenyls?

  • Methodological Answer : Steric and electronic effects dictate regioselectivity. For this compound, the fluorine atom at the para position directs coupling via electron-withdrawing effects, while the methyl group at the meta position introduces steric hindrance. Computational modeling (DFT) can predict transition-state energies, and experimental screening of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) optimizes selectivity. Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions .

Q. What are the thermal and photochemical stability profiles of this compound in different solvent systems?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) under varying conditions (polar vs. nonpolar solvents) assesses degradation pathways. HPLC-MS monitors byproducts like dehalogenated or oxidized derivatives. For photostability, exposure to UV light (254 nm) in quartz cells quantifies degradation kinetics. Control experiments with antioxidants (e.g., BHT) identify radical-mediated pathways .

Q. How can researchers resolve contradictions in spectral or reactivity data for fluorinated biphenyl derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR, MS, and XRD results with computational tools (e.g., Gaussian for NMR chemical shift prediction).
  • Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst lot) to minimize variability.
  • Open Data Practices : Share raw spectral data in repositories (e.g., Zenodo) for peer validation, aligning with FAIR principles to address reproducibility crises in fluorinated compound research .

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